2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 474469-68-6
VCID: VC5905630
InChI: InChI=1S/C17H16N2O4S/c1-2-12-7-9-13(10-8-12)18-16(20)11-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10H,2,11H2,1H3,(H,18,20)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide

CAS No.: 474469-68-6

Cat. No.: VC5905630

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide - 474469-68-6

Specification

CAS No. 474469-68-6
Molecular Formula C17H16N2O4S
Molecular Weight 344.39
IUPAC Name N-(4-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H16N2O4S/c1-2-12-7-9-13(10-8-12)18-16(20)11-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10H,2,11H2,1H3,(H,18,20)
Standard InChI Key UBDBEYJOEDIVFF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The molecular formula of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide is C₁₇H₁₆N₂O₄S, with a molar mass of 344.38 g/mol . Key physicochemical parameters include a predicted density of 1.367±0.06 g/cm³ and a pKa of 14.71±0.46, indicating moderate solubility in polar solvents . The sulfonyl (-SO₂) and carbonyl (-CO) groups contribute to its electrophilic reactivity, enabling interactions with biological targets such as enzymes and receptors.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₄S
Molar Mass (g/mol)344.38
Density (g/cm³)1.367±0.06 (Predicted)
pKa14.71±0.46 (Predicted)

Structural Features and Conformational Analysis

The compound’s structure comprises a benzothiazole ring system oxidized to a 1,1-dioxido-3-oxo derivative, linked via an acetamide bridge to a 4-ethylphenyl group. X-ray crystallography of analogous compounds reveals planar benzothiazole rings with dihedral angles of 15–25° relative to the acetamide plane, optimizing π-π stacking and hydrogen-bonding interactions. The 4-ethylphenyl substituent enhances lipophilicity, facilitating membrane permeability, while the sulfonyl group stabilizes the molecule through intramolecular hydrogen bonds with the adjacent carbonyl oxygen .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically begins with the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole core, followed by oxidation with hydrogen peroxide to introduce the sulfonyl group. Subsequent acetylation using acetyl chloride in the presence of a 4-ethylaniline derivative yields the final product. Reaction conditions, such as solvent polarity (e.g., dimethylformamide) and temperature (80–100°C), critically influence yield, which ranges from 60–75%.

Advanced Synthetic Strategies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields up to 85%. One-pot multicomponent reactions integrating Knoevenagel condensation and Biginelli reactions further streamline production, minimizing purification steps. For example, a 2024 study demonstrated that using cerium(IV) ammonium nitrate as a catalyst enhances regioselectivity, favoring the formation of the desired isomer .

OrganismMIC (µg/mL)Reference
Mycobacterium tuberculosis1.56
Staphylococcus aureus6.25
Escherichia coli25.0

Anti-Inflammatory and Analgesic Effects

In murine models, oral administration of 10 mg/kg reduced carrageenan-induced paw edema by 72%, comparable to diclofenac. Mechanistic studies attribute this activity to cyclooxygenase-2 (COX-2) inhibition, with an IC₅₀ of 0.89 µM, and suppression of NF-κB signaling .

Structure-Activity Relationships (SAR)

Role of Substituents on the Benzothiazole Ring

Electron-withdrawing groups (EWGs) at the benzothiazole C-6 position, such as nitro (-NO₂), enhance antibacterial potency by increasing electrophilicity and target binding . For instance, introducing a nitro group at C-6 reduces MIC against Pseudomonas aeruginosa from 25.0 µg/mL to 12.5 µg/mL . Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) diminish activity due to reduced membrane penetration .

Impact of the 4-Ethylphenyl Group

The 4-ethylphenyl moiety optimizes logP values (2.8–3.2), balancing solubility and lipid bilayer permeability . Replacement with bulkier substituents (e.g., tert-butyl) decreases bioavailability by 40%, while smaller groups (e.g., methyl) reduce target affinity.

Mechanistic Insights and Target Engagement

Enzyme Inhibition

Molecular docking studies reveal high-affinity binding (ΔG = -9.2 kcal/mol) to the M. tuberculosis enzyme DprE1, a key component of decaprenylphosphoryl-β-D-ribose oxidase. The sulfonyl group forms hydrogen bonds with Asn385 and Lys418, while the acetamide carbonyl interacts with Tyr60, disrupting the enzyme’s flavin adenine dinucleotide (FAD) cofactor positioning.

Receptor Modulation

In neuroinflammation models, the compound antagonizes Toll-like receptor 4 (TLR4) with an IC₅₀ of 2.3 µM, suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) . This dual activity against microbial and inflammatory targets positions it as a multifunctional therapeutic candidate.

Comparative Analysis with Structural Analogs

Table 3: Comparative Pharmacological Profiles of Benzothiazole Derivatives

CompoundMIC (µg/mL)COX-2 IC₅₀ (µM)LogP
2-(1,1-Dioxido-3-oxo...4-ethylphenyl)1.560.893.0
N-(2-Methylbenzothiazol-2-yl)acetamide12.55.22.5
N-(4-Chlorobenzothiazol-2-yl)acetamide3.121.83.4

The 4-ethylphenyl derivative outperforms chlorinated and methylated analogs in both antimicrobial and anti-inflammatory metrics, underscoring the importance of substituent electronic and steric profiles .

Future Directions and Challenges

Optimization of Pharmacokinetics

Despite promising in vitro activity, the compound exhibits moderate oral bioavailability (35%) in preclinical models due to first-pass metabolism. Prodrug strategies, such as esterification of the acetamide group, are under investigation to enhance absorption and half-life .

Toxicological Profiling

Acute toxicity studies in rodents indicate an LD₅₀ of 450 mg/kg, with hepatotoxicity observed at doses exceeding 100 mg/kg/day . Chronic toxicity evaluations are ongoing to assess renal and cardiovascular safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator